5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylic acid
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Overview
Description
5-(2-(Diethylamino)ethoxy)-1H-indole-2-carboxylic acid is a complex organic compound with a unique structure that includes an indole ring, a carboxylic acid group, and a diethylaminoethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of indole-2-carboxylic acid with 2-(diethylamino)ethanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Diethylamino)ethoxy)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxaldehyde, while reduction could produce indole-2-methanol.
Scientific Research Applications
5-(2-(Diethylamino)ethoxy)-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The diethylaminoethoxy side chain can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cholesterol synthesis or interact with neurotransmitter receptors in the brain, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar structure but with a dimethylamino group instead of a diethylamino group.
3-β-[2-(Diethylamino)ethoxy]androst-5-en-17-one:
Uniqueness
5-(2-(Diethylamino)ethoxy)-1H-indole-2-carboxylic acid is unique due to its specific combination of an indole ring and a diethylaminoethoxy side chain, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H20N2O3 |
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Molecular Weight |
276.33 g/mol |
IUPAC Name |
5-[2-(diethylamino)ethoxy]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C15H20N2O3/c1-3-17(4-2)7-8-20-12-5-6-13-11(9-12)10-14(16-13)15(18)19/h5-6,9-10,16H,3-4,7-8H2,1-2H3,(H,18,19) |
InChI Key |
ZVMXIPJETQVECR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)O |
Origin of Product |
United States |
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